(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide
Description
Properties
IUPAC Name |
magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBXLOMBBMREF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1-Naphthol with 1-Bromopentane
The introduction of the pentyloxy group to the naphthalene ring is achieved through an alkylation reaction between 1-naphthol and 1-bromopentane. This reaction typically employs a base to deprotonate the phenolic oxygen, facilitating nucleophilic substitution.
Procedure :
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Combine 1-naphthol (10.0 g, 63.3 mmol), 1-bromopentane (12.5 mL, 95.0 mmol), and anhydrous potassium carbonate (17.5 g, 126.6 mmol) in dimethylformamide (DMF, 100 mL).
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Heat the mixture to 80°C under nitrogen for 24 hours.
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Cool, filter to remove salts, and concentrate under reduced pressure.
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Purify the crude product via column chromatography (hexane/ethyl acetate, 9:1) to isolate 1-(pentyloxy)naphthalene as a colorless oil (yield: 85–90%).
Key Considerations :
Bromination of 1-(Pentyloxy)naphthalene
Bromination at the 2-position of the naphthalene ring is directed by the electron-donating pentyloxy group, which activates the ortho and para positions.
Method A: Electrophilic Bromination
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Dissolve 1-(pentyloxy)naphthalene (8.0 g, 34.5 mmol) in acetic acid (50 mL).
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Add bromine (1.8 mL, 34.5 mmol) dropwise at 0°C.
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Stir for 2 hours, then pour into ice water.
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Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
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Recrystallize from ethanol to obtain 2-bromo-1-(pentyloxy)naphthalene as white crystals (yield: 70–75%).
Method B: N-Bromosuccinimide (NBS) Bromination
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Combine 1-(pentyloxy)naphthalene (8.0 g, 34.5 mmol) and NBS (6.8 g, 37.9 mmol) in carbon tetrachloride (50 mL).
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Add a catalytic amount of benzoyl peroxide (0.1 g) and reflux for 6 hours.
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Cool, filter, and concentrate.
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Purify via silica gel chromatography (hexane) to isolate the product (yield: 65–70%).
Comparative Analysis :
| Parameter | Method A (Br₂/AcOH) | Method B (NBS/CCl₄) |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Byproducts | Di-brominated | Minimal |
| Reaction Time | 2 hours | 6 hours |
Electrophilic bromination (Method A) offers higher yields but risks over-bromination, while NBS (Method B) provides better regioselectivity at the expense of longer reaction times.
Preparation of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium Bromide
Grignard Reagent Synthesis
The aryl bromide precursor reacts with magnesium metal in anhydrous tetrahydrofuran (THF) to form the target Grignard reagent.
Standard Protocol :
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Charge a flame-dried flask with magnesium turnings (1.2 g, 50 mmol) and THF (50 mL).
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Add a catalytic amount of iodine (20 mg) and 1,2-dibromoethane (0.1 mL) to initiate the reaction.
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Slowly add 2-bromo-1-(pentyloxy)naphthalene (15.7 g, 50 mmol) dissolved in THF (20 mL) via syringe pump over 1 hour.
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Maintain the temperature at 60°C until the magnesium is fully consumed (2–4 hours).
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Cool to room temperature and filter through glass wool to obtain a 0.5 M solution of this compound in THF.
Critical Parameters :
Optimization Strategies
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Magnesium Purity | 99.9% (Rieke magnesium) | Increases by 15% |
| Temperature | 60°C | Maximizes rate |
| Concentration | 0.5 M in THF | Prevents dimerization |
Challenges and Solutions :
-
Moisture Sensitivity : All steps must be performed under strict anhydrous conditions. Use of molecular sieves (3Å) in THF improves reagent stability.
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Steric Hindrance : The bulky naphthalene group slows reaction kinetics. Increasing the reaction temperature to 60°C mitigates this issue.
Mechanistic Insights and Side Reactions
Grignard Formation Mechanism
The reaction proceeds via a single-electron transfer (SET) mechanism:
Chemical Reactions Analysis
Types of Reactions: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides such as alkyl bromides or chlorides.
Solvents: Anhydrous THF or 2-MeTHF are typically used.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions with halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through carbon-carbon bond formation.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Biochemical Research: Helps in the study of biochemical pathways involving magnesium ions.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Polymer Chemistry: Involved in the production of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide involves the formation of a carbon-magnesium bond . This bond is highly reactive and acts as a nucleophile, attacking electrophilic centers in other molecules. The compound can form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide with structurally related Grignard reagents and brominated naphthalene derivatives:
Physical Properties
- Solubility : Grignard reagents like naphthalen-2-ylmagnesium bromide are typically soluble in THF or ethers, as seen in the synthesis of 3-(naphthalen-2-yl)-[1,1'-biphenyl]-2-carbaldehyde . Magnesium bromide derivatives generally exhibit high solubility in polar aprotic solvents, with solubility data for MgBr₂ documented as 101 g/100 mL in water .
- Thermal Stability : Phosphonium bromides with naphthalene substituents (e.g., M2–M5) show stability up to 150°C in polymer matrices, suggesting that the target compound may also tolerate moderate heating in synthetic workflows .
Research Findings and Challenges
- Reactivity Limitations : The pentyloxy group may hinder reaction rates in sterically demanding transformations compared to smaller substituents (e.g., methyl or hydrogen). This is observed in phosphonium bromides, where bulkier groups reduce intermolecular quenching .
- Synthetic Optimization : Yields for naphthalene-derived Grignard reagents vary widely (e.g., 26–71% in Pd-catalyzed reactions ), suggesting that reaction conditions (temperature, solvent, catalyst) must be carefully optimized for the target compound.
Biological Activity
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide is a chemical compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C15H19BrMgO
- Molecular Weight : 347.33 g/mol
- CAS Number : Not specifically listed in the sources.
The structure features a naphthalene ring substituted with a pentyloxy group, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that naphthalene derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted the potential of naphthalene derivatives in inhibiting bacterial growth, suggesting that similar compounds could possess antimicrobial activity .
Anticancer Properties
Naphthalene derivatives have been investigated for their anticancer potential. The interaction of such compounds with cancer cell lines suggests they may induce apoptosis or inhibit cell proliferation. A notable example includes studies where naphthalene-based compounds demonstrated cytotoxic effects on cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is scarce, magnesium-based compounds generally exhibit:
- Absorption : Rapid absorption in biological systems.
- Metabolism : Potentially metabolized by liver enzymes.
- Excretion : Primarily excreted via urine.
Toxicological assessments are essential to determine safe dosage levels and potential side effects. Compounds in this class require thorough evaluation due to the potential for adverse reactions.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide to minimize side reactions?
- Methodological Answer : Synthesis requires careful control of anhydrous conditions due to the moisture sensitivity of Grignard reagents. Key steps include:
- Solvent Selection : Use dry tetrahydrofuran (THF) or diethyl ether to stabilize the Grignard intermediate.
- Temperature Control : Maintain temperatures between 0–25°C during the reaction to prevent thermal decomposition.
- Reagent Purity : Ensure high-purity naphthol precursors and pentyl bromide derivatives to avoid competing reactions.
- Reaction Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 9:1) to detect side products like unreacted naphthol or over-alkylated species .
- Purification : Use recrystallization (e.g., THF/hexanes) or column chromatography for isolation, as described in analogous bromoacetamide syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ high-resolution GC coupled with quadrupole or ion-trap MS to distinguish between methylated and pentylated derivatives. This method resolves structural isomers and detects trace impurities .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the naphthalene backbone and pentyloxy substitution pattern.
- Elemental Analysis : Verify magnesium and bromide content to confirm stoichiometry.
- Infrared (IR) Spectroscopy : Identify functional groups like C-O-C (1100–1250 cm) and Mg-Br bonds (500–600 cm) .
Advanced Research Questions
Q. How does the steric bulk of the pentyloxy group influence the reactivity of this Grignard reagent compared to smaller alkoxy substituents (e.g., methoxy)?
- Methodological Answer :
- Comparative Reactivity Studies : Perform nucleophilic addition reactions with carbonyl substrates (e.g., ketones, esters) under identical conditions. Measure reaction rates via kinetic profiling (e.g., in situ IR or -NMR for fluorinated substrates).
- Theoretical Modeling : Use DFT calculations to analyze steric hindrance effects on transition-state geometries. Compare activation energies for pentyloxy- vs. methoxy-substituted reagents .
- Experimental Validation : Contrast yields and selectivity in cross-coupling reactions (e.g., Kumada or Negishi couplings) to assess steric limitations .
Q. What strategies can resolve contradictions in reported reactivity data for this compound, such as unexpected byproducts in alkylation reactions?
- Methodological Answer :
- Side Product Analysis : Isolate and characterize byproducts via LC-MS/MS or X-ray crystallography. For example, detect dimerization products or β-hydride elimination artifacts.
- Mechanistic Probes : Use deuterated substrates (e.g., DO quenching) or isotopic labeling to trace proton transfer pathways.
- Controlled Replication : Reproduce conflicting studies under strictly anhydrous conditions to rule out moisture interference. Cross-reference findings with analogous Grignard systems, such as phenylmagnesium bromide .
Q. How can computational frameworks guide the design of experiments involving this compound in novel reaction pathways?
- Methodological Answer :
- Reaction Pathway Prediction : Apply quantum mechanical calculations (e.g., DFT) to model potential intermediates, such as radical species or six-membered transition states in cyclization reactions.
- Solvent Effects : Simulate solvent interactions (e.g., THF coordination to Mg) using molecular dynamics to optimize reaction media.
- Structure-Activity Relationships (SAR) : Correlate electronic properties (e.g., Hammett constants) of substituents with observed reactivity in cross-coupling reactions .
Methodological Considerations for Experimental Design
Q. What are the best practices for ensuring reproducibility in studies involving this Grignard reagent?
- Methodological Answer :
- Standardized Protocols : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere details (Ar/N purity).
- Batch-to-Batch Consistency : Characterize each reagent batch via NMR and titration against a standard (e.g., benzoic acid) to confirm active Mg content.
- Negative Controls : Include reactions without the Grignard reagent to identify background contributions from solvents or catalysts .
Q. How can researchers address challenges in functionalizing the naphthalene backbone without disrupting the pentyloxy-magnesium bond?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl or acetyl groups before Grignard formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
